(S)-1-(1-叠氮乙基)-2-溴苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

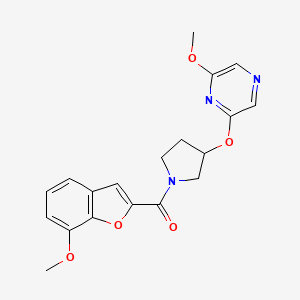

“(S)-1-(1-Azidoethyl)-2-bromobenzene” is an organic compound. It contains an azide group (N3) and a bromine atom attached to a benzene ring . The azide group is a functional group known for its high reactivity, particularly in click reactions .

Synthesis Analysis

The synthesis of compounds similar to “(S)-1-(1-Azidoethyl)-2-bromobenzene” has been reported in the literature. For instance, the acid-promoted rearrangement of (1-azidoethyl)benzene followed by hydrolysis resulted in the formation of aniline . Another study demonstrated that organic azides can be generated from stilbenes in situ and selectively undergo rearrangement to corresponding amines in a cascade fashion via amino-dealkenylation reaction .

Molecular Structure Analysis

The molecular formula of “(S)-1-(1-Azidoethyl)-2-bromobenzene” is C8H9N3. It has an average mass of 147.177 Da and a monoisotopic mass of 147.079651 Da .

Chemical Reactions Analysis

Azides, such as “(S)-1-(1-Azidoethyl)-2-bromobenzene”, are known for their unique reactivity. They can participate in a variety of reactions, including Staudinger reductions, Schmidt reactions, Curtius rearrangements, and metal-catalyzed dipolar cycloadditions with alkynes .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-1-(1-Azidoethyl)-2-bromobenzene” include a polar surface area of 12 Ų. It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .

科学研究应用

合成用于缓蚀的新型衍生物

(S)-1-(1-叠氮乙基)-2-溴苯在合成具有潜在应用于包括缓蚀在内的各种领域的新型化学化合物中起着至关重要的作用。例如,已经探索了在最佳条件下使用常规点击化学从叠氮甲基苯衍生物(包括 (S)-1-(1-叠氮乙基)-2-溴苯)和二炔丙基尿嘧啶或二炔丙基胸腺嘧啶合成 1,4-二取代 1,2,3-三唑。这些合成的化合物已显示出对钢的酸性腐蚀的潜在抑制活性,表明为新型缓蚀剂的开发提供了一条有希望的途径 (Negrón-Silva 等人,2013)。

分子骨架的制备

该化合物还用作分子骨架的先驱,例如从 1,3,5-三(卤甲基)-2,4,6-三乙基苯中间体衍生的 1,3,5-三(氨甲基)-2,4,6-三乙基苯。这些骨架广泛用于分子受体的设计中,突出了 (S)-1-(1-叠氮乙基)-2-溴苯在合成复杂分子结构中的多功能性。制备过程涉及详细的合成程序,展示了该化合物在促进创建有价值的分子骨架中的效用,并且仅需要有限的色谱法进行纯化 (Wallace 等人,2005)。

5-氧脯氨酸尿症的新型诱导

研究还发现了通过代谢组学分析溴苯诱导的肝毒性中 5-氧脯氨酸尿症的新型诱导。这突出了可能受溴苯衍生物(包括 (S)-1-(1-叠氮乙基)-2-溴苯)影响的更广泛的生化和毒理学机制。这些发现为受溴苯及其衍生物影响的代谢途径提供了新的见解,强调了它们在毒理学和药理学研究中的相关性 (Waters 等人,2006)。

功能化萘并菲的简便合成

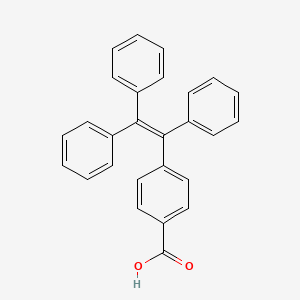

此外,(S)-1-(1-叠氮乙基)-2-溴苯已用于简便合成烷氧基官能化的二苯并[fg,op]萘并菲,展示了其在有机合成中的效用。此过程涉及 1,3-双(2-溴苯基)-2,5-二苯基苯的钯催化脱卤化氢,强调了该化合物在合成在材料科学和有机电子学中具有潜在应用的复杂有机分子中的作用 (Cheng 等人,2003)。

未来方向

The future directions in the research of azides like “(S)-1-(1-Azidoethyl)-2-bromobenzene” could involve their use in the synthesis of amines and other valuable heterocyclic compounds . Additionally, their unique reactivity makes them interesting targets for the development of new synthetic methodologies .

属性

IUPAC Name |

1-[(1S)-1-azidoethyl]-2-bromobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-6(11-12-10)7-4-2-3-5-8(7)9/h2-6H,1H3/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTIOQFWXMGIEI-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1Br)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(1-Azidoethyl)-2-bromobenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]pyridine](/img/structure/B2576728.png)

![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid](/img/structure/B2576729.png)

![6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B2576730.png)

![2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2576735.png)

![N-[2-(2-methoxyphenoxy)ethyl]-1-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2576743.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2576745.png)

![Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2576748.png)